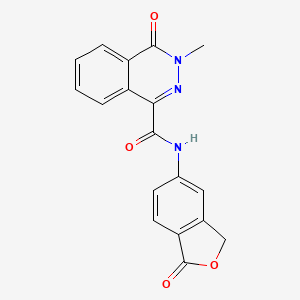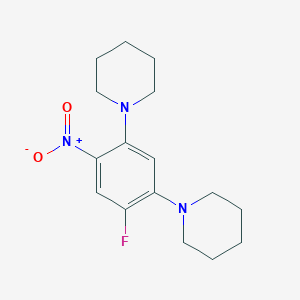![molecular formula C14H19N3O B5186641 5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate) is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as PFI-2 and is a potent inhibitor of the histone lysine methyltransferase (KMT) SETD7. SETD7 is known to play a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and gene expression. Therefore, PFI-2 has been studied for its potential use in treating various diseases, including cancer.
Wirkmechanismus
PFI-2 works by inhibiting the activity of SETD7, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4). This methylation is known to be involved in the regulation of gene expression, and SETD7 has been shown to play a crucial role in various cellular processes, including cell cycle regulation and DNA repair. By inhibiting SETD7, PFI-2 can modulate the expression of various genes involved in cancer progression and other diseases.
Biochemical and Physiological Effects:
PFI-2 has been shown to have significant biochemical and physiological effects in various cellular systems. In cancer cells, PFI-2 inhibits the growth and proliferation of cancer cells by modulating the expression of various genes involved in cancer progression. PFI-2 has also been shown to have anti-inflammatory effects in various cellular systems, making it a potential therapeutic agent for treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PFI-2 is its potent inhibitory activity against SETD7. This makes it a valuable tool for studying the role of SETD7 in various cellular processes. However, one of the limitations of PFI-2 is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, PFI-2 has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on PFI-2. One potential direction is to study the safety and efficacy of PFI-2 in clinical trials for various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to develop more potent and selective inhibitors of SETD7 that can be used as therapeutic agents. Additionally, further research is needed to understand the role of SETD7 in various cellular processes and the potential therapeutic applications of targeting SETD7 with PFI-2 and other inhibitors.
Synthesemethoden
The synthesis of PFI-2 involves several steps, starting with the reaction of 4-methoxy-1-piperidinecarboxaldehyde with 1H-benzimidazole-5-carboxylic acid. This reaction yields the intermediate compound, which is then treated with trifluoroacetic anhydride to obtain the final product, PFI-2. The synthesis of PFI-2 is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PFI-2 has been extensively studied for its potential therapeutic applications in cancer treatment. SETD7 is known to play a crucial role in the regulation of various genes that are involved in cancer progression. Therefore, inhibiting SETD7 with PFI-2 has been shown to have anti-cancer effects in vitro and in vivo. PFI-2 has also been studied for its potential use in treating other diseases, including cardiovascular diseases and neurological disorders.
Eigenschaften
IUPAC Name |
6-[(4-methoxypiperidin-1-yl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-12-4-6-17(7-5-12)9-11-2-3-13-14(8-11)16-10-15-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVQQLIXHYFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)